4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine
Brand Name: Vulcanchem
CAS No.: 781574-99-0
VCID: VC6939422
InChI: InChI=1S/C10H12N2S2/c1-3-7-4-5-8(14-7)9-6(2)13-10(11)12-9/h4-5H,3H2,1-2H3,(H2,11,12)
SMILES: CCC1=CC=C(S1)C2=C(SC(=N2)N)C
Molecular Formula: C10H12N2S2
Molecular Weight: 224.34

4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine

CAS No.: 781574-99-0

Cat. No.: VC6939422

Molecular Formula: C10H12N2S2

Molecular Weight: 224.34

* For research use only. Not for human or veterinary use.

4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine - 781574-99-0

Specification

CAS No. 781574-99-0
Molecular Formula C10H12N2S2
Molecular Weight 224.34
IUPAC Name 4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H12N2S2/c1-3-7-4-5-8(14-7)9-6(2)13-10(11)12-9/h4-5H,3H2,1-2H3,(H2,11,12)
Standard InChI Key ODDAFZZILOIXKD-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)C2=C(SC(=N2)N)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine is C₁₀H₁₂N₂S₂, with a molecular weight of 224.34 g/mol. The IUPAC name—4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine—reflects its bicyclic architecture, comprising a thiazole ring (positions 4 and 5 substituted) fused to a thiophene moiety.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂S₂
Molecular Weight224.34 g/mol
IUPAC Name4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine
SMILESCCC1=CC=C(S1)C2=C(SC(=N2)N)C
InChIKeyODDAFZZILOIXKD-UHFFFAOYSA-N

Structural Features

The compound’s structure includes:

  • A thiazole ring (a five-membered ring with nitrogen and sulfur atoms) substituted at position 2 with an amine group.

  • A thiophene ring (a sulfur-containing heterocycle) attached at position 4 of the thiazole, which is further substituted with an ethyl group at position 5.

  • A methyl group at position 5 of the thiazole ring.

The presence of electron-rich sulfur and nitrogen atoms in both rings suggests potential for π-π stacking and hydrogen bonding, which are critical for interactions in biological systems .

Synthesis and Chemical Reactivity

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsOutcome
1BrominationDiethyl ether, Br₂Brominated thiophene intermediate
2CyclizationThiourea, 80°CThiazole ring formation
3AlkylationMethyl iodide, K₂CO₃, DMFIntroduction of methyl group

Reactivity and Stability

The compound’s stability is influenced by the electron-withdrawing amine group and electron-donating alkyl substituents. The thiazole ring is prone to electrophilic substitution at position 5, while the thiophene moiety may undergo reactions such as sulfonation or nitration under acidic conditions .

Physicochemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: Expected absorption bands for N-H stretching (3300–3500 cm⁻¹), C=N (1600–1680 cm⁻¹), and C-S (600–800 cm⁻¹) .

  • NMR: ¹H NMR would show signals for the ethyl group (triplet at δ 1.2 ppm, quartet at δ 2.5 ppm), methyl group (singlet at δ 2.3 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

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